molecular formula C9H10FNO3S B14909618 n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide

Cat. No.: B14909618
M. Wt: 231.25 g/mol
InChI Key: GWMRXZQTTFBZQV-UHFFFAOYSA-N
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Description

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H10FNO3S It is a derivative of benzofuran, characterized by the presence of a fluorine atom and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.

    Cyclization: The intermediate is then cyclized to form the benzofuran ring structure.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is unique due to the presence of both the fluorine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

N-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonamide

InChI

InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3

InChI Key

GWMRXZQTTFBZQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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